molecular formula C10H22NO2+ B14417145 (2-Ethoxy-2-oxoethyl)-triethylazanium CAS No. 85196-36-7

(2-Ethoxy-2-oxoethyl)-triethylazanium

Cat. No.: B14417145
CAS No.: 85196-36-7
M. Wt: 188.29 g/mol
InChI Key: XMZQSPDXLBGLAX-UHFFFAOYSA-N
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Description

(2-Ethoxy-2-oxoethyl)-triethylazanium is a quaternary ammonium compound with a unique structure that includes an ethoxy group and an oxoethyl group attached to a triethylazanium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-2-oxoethyl)-triethylazanium typically involves the reaction of triethylamine with ethyl chloroacetate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at room temperature. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-2-oxoethyl)-triethylazanium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted ammonium compounds.

Scientific Research Applications

(2-Ethoxy-2-oxoethyl)-triethylazanium has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Ethoxy-2-oxoethyl)-triethylazanium involves its interaction with cellular membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis. It also interacts with enzymes and other proteins, inhibiting their function and leading to cell death. The molecular targets include membrane phospholipids and protein active sites .

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • (2-Hydrazino-2-oxoethyl)-piperazine-1-carboxylate
  • (2-Ethoxy-2-oxoethyl)-benzoate

Uniqueness

(2-Ethoxy-2-oxoethyl)-triethylazanium is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties. Unlike its similar compounds, it has enhanced solubility in organic solvents and exhibits stronger antimicrobial activity .

Properties

IUPAC Name

(2-ethoxy-2-oxoethyl)-triethylazanium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22NO2/c1-5-11(6-2,7-3)9-10(12)13-8-4/h5-9H2,1-4H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZQSPDXLBGLAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22NO2+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70328541
Record name (2-ethoxy-2-oxoethyl)-triethylazanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85196-36-7
Record name (2-ethoxy-2-oxoethyl)-triethylazanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70328541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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